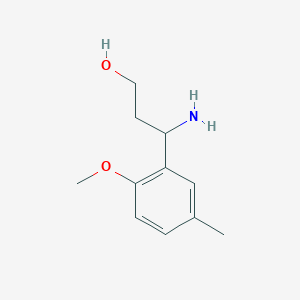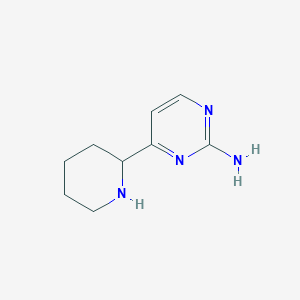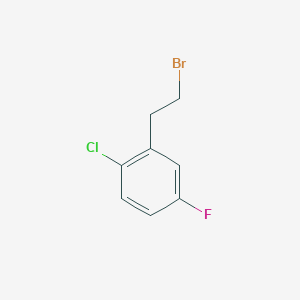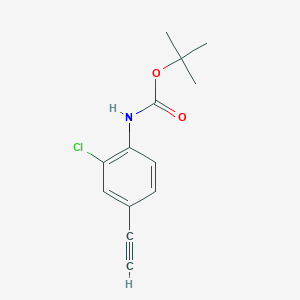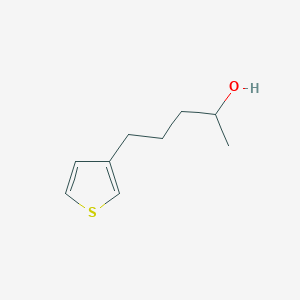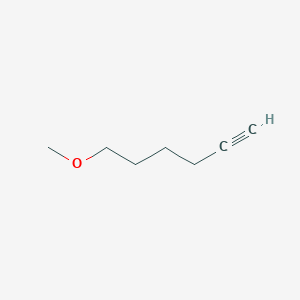
6-Methoxyhex-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxyhex-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C7H12O, and it features a methoxy group (-OCH3) attached to the first carbon of the hex-1-yne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methoxyhex-1-yne can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1-hexyne with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the methoxide ion replaces the chlorine atom, yielding this compound.
Another method involves the use of indium-mediated Barbier-type allenylation reactions. This method employs indium to facilitate the coupling of glyoxals with 1-bromobut-2-yne, resulting in the formation of α,α′-dihydroxyallenynes, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxyhex-1-yne undergoes various chemical reactions, including:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) to form haloalkenes.
Hydration: Addition of water in the presence of acid catalysts to form ketones.
Oxidation: Conversion to carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation to form alkanes using catalysts such as palladium on carbon.
Common Reagents and Conditions
Hydrohalogenation: Hydrogen halides (HBr, HCl) in the presence of a solvent like dichloromethane.
Hydration: Acid catalysts (H2SO4) and water.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Hydrohalogenation: Haloalkenes (e.g., 6-bromo-1-methoxyhexane).
Hydration: Ketones (e.g., 6-methoxyhexan-2-one).
Oxidation: Carbonyl compounds (e.g., 6-methoxyhexanoic acid).
Reduction: Alkanes (e.g., 6-methoxyhexane).
Wissenschaftliche Forschungsanwendungen
6-Methoxyhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methoxyhex-1-yne in chemical reactions involves the reactivity of the carbon-carbon triple bond and the methoxy group. The triple bond acts as a nucleophile or electrophile depending on the reaction conditions, while the methoxy group can participate in nucleophilic substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1-hexyne: Similar structure but with a chlorine atom instead of a methoxy group.
6-Methoxy-1-hexyne: Similar structure but with the methoxy group attached to a different position.
1-Hexyne: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness
6-Methoxyhex-1-yne is unique due to the presence of both a carbon-carbon triple bond and a methoxy group, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
6-methoxyhex-1-yne |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7-8-2/h1H,4-7H2,2H3 |
InChI-Schlüssel |
RUVTVSVJVRUUOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


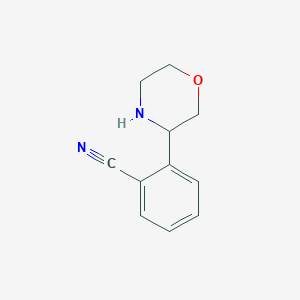
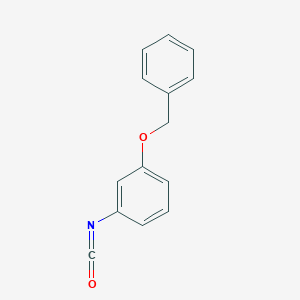
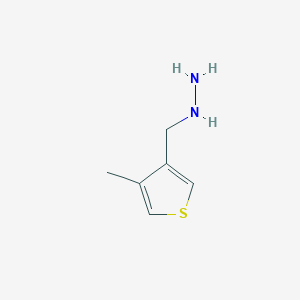

![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)
